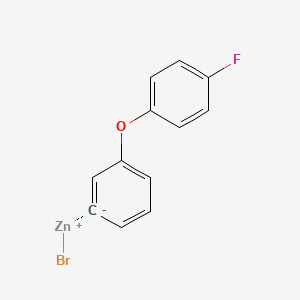
3-(4-Fluorophenoxy)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenoxy)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorophenoxy group enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)phenylzinc bromide typically involves the reaction of 3-(4-Fluorophenoxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent to stabilize the organozinc intermediate. The general reaction scheme is as follows:
3−(4−Fluorophenoxy)bromobenzene+Zn→3−(4−Fluorophenoxy)phenylzincbromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions
3-(4-Fluorophenoxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenylzinc moiety acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc intermediate.
Temperature and Pressure: Reactions are typically carried out at room temperature and atmospheric pressure, although specific conditions may vary depending on the desired transformation.
Major Products
The major products formed from reactions involving this compound include various substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学研究应用
3-(4-Fluorophenoxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Researchers use it to modify biomolecules and study their interactions and functions.
Medicine: It serves as a key intermediate in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 3-(4-Fluorophenoxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic substitution and cross-coupling reactions, to form new carbon-carbon bonds. The presence of the fluorophenoxy group enhances the reactivity and selectivity of the compound, making it a valuable tool in organic synthesis.
相似化合物的比较
Similar Compounds
- 4-(Ethoxycarbonyl)phenylzinc bromide, 0.50 M in THF
- (4-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
Comparison
3-(4-Fluorophenoxy)phenylzinc bromide is unique due to the presence of the fluorophenoxy group, which imparts distinct reactivity and selectivity compared to other organozinc reagents. For example, 4-(Ethoxycarbonyl)phenylzinc bromide and (4-(Trifluoromethyl)phenyl)zinc bromide have different substituents, leading to variations in their chemical behavior and applications. The fluorophenoxy group in this compound enhances its nucleophilicity and makes it particularly suitable for specific cross-coupling reactions.
属性
分子式 |
C12H8BrFOZn |
|---|---|
分子量 |
332.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-4-(phenoxy)benzene |
InChI |
InChI=1S/C12H8FO.BrH.Zn/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
InChI 键 |
CNUUXYVEIANIBD-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)OC2=CC=C(C=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14884835.png)
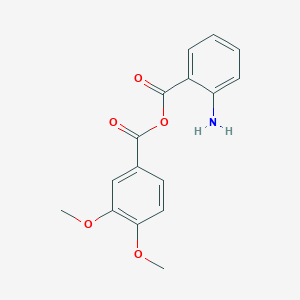
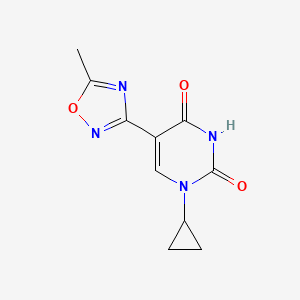

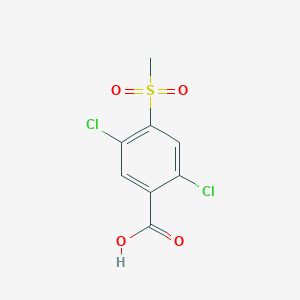
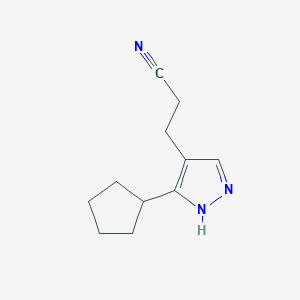
![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
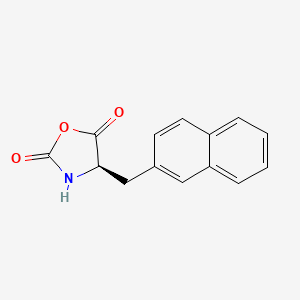

![Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
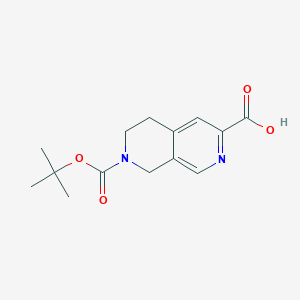
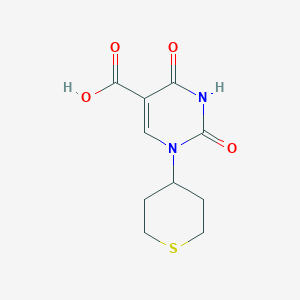
![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)
